molecular formula C21H19FN4O3S B2488790 N-[(2-fluorophenyl)methyl]-N-(4-methoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251592-93-4

N-[(2-fluorophenyl)methyl]-N-(4-methoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Cat. No.: B2488790
CAS No.: 1251592-93-4
M. Wt: 426.47
InChI Key: JQIHNFGNCBTJAK-UHFFFAOYSA-N
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Description

N-[(2-Fluorophenyl)methyl]-N-(4-methoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a triazolopyridine sulfonamide derivative characterized by a [1,2,4]triazolo[4,3-a]pyridine core substituted with a sulfonamide group at position 6, a 3-methyl group on the triazole ring, and two aromatic substituents: a 2-fluorophenylmethyl group and a 4-methoxyphenyl group. The sulfonamide moiety and fluorine/methoxy substituents are critical for modulating biological activity, solubility, and binding interactions with molecular targets such as falcipain-2, a protease implicated in Plasmodium falciparum pathogenesis .

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-N-(4-methoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O3S/c1-15-23-24-21-12-11-19(14-25(15)21)30(27,28)26(13-16-5-3-4-6-20(16)22)17-7-9-18(29-2)10-8-17/h3-12,14H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQIHNFGNCBTJAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=C(C=C2)S(=O)(=O)N(CC3=CC=CC=C3F)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-fluorophenyl)methyl]-N-(4-methoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves multiple steps, including the formation of the triazolo[4,3-a]pyridine core, followed by sulfonamide formation. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-[(2-fluorophenyl)methyl]-N-(4-methoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and pH.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-[(2-fluorophenyl)methyl]-N-(4-methoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-fluorophenyl)methyl]-N-(4-methoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

3-Ethyl-N-(3-Fluorobenzyl)-N-(4-Methoxyphenyl)-[1,2,4]Triazolo[4,3-a]Pyridine-6-Sulfonamide

  • Key Differences : The ethyl group at position 3 (vs. methyl in the target compound) and 3-fluorobenzyl substituent (vs. 2-fluorophenylmethyl) alter steric and electronic properties.
  • Activity: Exhibited potent antimalarial activity (IC₅₀ = 2.24 µM against P. falciparum) .

N-(4-Chlorophenyl)-3-Methyl-[1,2,4]Triazolo[4,3-a]Pyridine-6-Sulfonamide

  • Key Differences : Lacks the 2-fluorophenylmethyl group and features a 4-chlorophenyl substituent instead of 4-methoxyphenyl.
  • Physicochemical Properties: Melting point (206–208°C) and molecular weight (322.76 g/mol) differ from the target compound due to chlorine’s higher atomic mass vs. methoxy .

N-(4-Methoxyphenyl)-N-[(3-Methoxyphenyl)Methyl]-[1,2,4]Triazolo[4,3-a]Pyridine-6-Sulfonamide

  • Key Differences : Substitution at the benzyl group (3-methoxy vs. 2-fluoro) and absence of a methyl group on the triazole ring.
  • Molecular Weight : 424.48 g/mol (vs. ~424 g/mol for the target compound), indicating similar solubility profiles . The dual methoxy groups may improve aqueous solubility but reduce blood-brain barrier penetration.

Non-Antimalarial Triazolo Derivatives

Flumetsulam (N-(2,6-Difluorophenyl)-5-Methyl-[1,2,4]Triazolo[1,5-a]Pyrimidine-2-Sulfonamide)

  • Application : Herbicide (pesticide) .
  • Structural Contrasts : A triazolopyrimidine core (vs. triazolopyridine) and 2,6-difluorophenyl substituent (vs. 2-fluorophenylmethyl). The difluorophenyl group enhances stability against metabolic degradation, a trait less critical in antimalarial agents.

Etizolam and Flualprazolam

  • Application : Psychoactive benzodiazepines .
  • Core Structure : Triazolodiazepines (vs. triazolopyridine), with substitutions favoring GABA receptor binding. The target compound’s sulfonamide group and lack of diazepine ring preclude central nervous system activity.

Comparative Data Tables

Table 2: Substituent Effects on Activity

Substituent Position Target Compound Analogues with Modified Substituents Impact on Activity/Solubility
Triazole C3 Methyl Ethyl (IC₅₀ = 2.24 µM) Larger alkyl groups may enhance lipophilicity but reduce solubility.
Benzyl Group 2-Fluorophenylmethyl 3-Fluorobenzyl (IC₅₀ = 2.24 µM) Ortho-fluorine may improve target binding via steric effects.
Aryl Group 4-Methoxyphenyl 4-Chlorophenyl (mp 206–208°C) Electron-withdrawing Cl vs. electron-donating MeO alters electronic density.

Research Findings and Implications

  • Antimalarial Potential: The target compound’s structural similarity to active analogs (e.g., 3-ethyl derivative with IC₅₀ = 2.24 µM) suggests probable activity against P. falciparum, though empirical data are lacking. The 2-fluorophenylmethyl group may optimize falcipain-2 binding compared to 3-fluorobenzyl due to reduced steric hindrance .
  • Synthetic Accessibility : Analogous compounds (e.g., N-(4-chlorophenyl)-3-methyl derivative) were synthesized in high yields (81%) via cyclocondensation reactions, indicating feasible scalability .
  • Differentiation from Non-Therapeutic Analogs: Unlike flumetsulam (herbicide) or etizolam (psychoactive drug), the target compound’s sulfonamide and methoxy groups prioritize antiparasitic over pesticidal or CNS effects .

Biological Activity

N-[(2-fluorophenyl)methyl]-N-(4-methoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a compound belonging to the triazolopyridine family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

  • Chemical Formula : C17_{17}H17_{17}F1_{1}N4_{4}O2_{2}S
  • IUPAC Name : this compound

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of triazolopyridines have shown activity against various pathogens:

  • Bacterial Activity : Studies have demonstrated that related compounds can inhibit the growth of Staphylococcus aureus and other Gram-positive bacteria .
  • Fungal Activity : Compounds in this class have also been evaluated for antifungal properties against Candida albicans, with some exhibiting low MIC values .

Anti-inflammatory Effects

Triazolopyridines are noted for their anti-inflammatory properties. The sulfonamide group in the compound may contribute to its ability to inhibit inflammatory pathways. Research has shown that similar compounds can reduce pro-inflammatory cytokine production in vitro .

Antiparasitic Activity

Recent studies have highlighted the potential of triazolopyridines as antiparasitic agents. For example, related compounds have demonstrated activity against Trypanosoma cruzi, the causative agent of Chagas disease. The mechanism appears to involve disruption of cellular processes in the parasite .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds often act by inhibiting key enzymes involved in pathogen metabolism or inflammatory processes.
  • Disruption of Cell Membranes : Antimicrobial activity may involve disrupting the integrity of microbial cell membranes.
  • Modulation of Immune Response : Anti-inflammatory effects may arise from the modulation of immune cell signaling pathways.

Case Studies and Research Findings

A review of literature reveals several case studies focusing on the biological activity of triazolopyridine derivatives:

StudyFindings
Suma et al. (2019)Reported significant antibacterial activity against Staphylococcus aureus for related benzotriazole derivatives .
Pagliero et al. (2020)Demonstrated potent antiparasitic activity against Trypanosoma cruzi, with dose-dependent effects observed .
Recent Advances (2023)Highlighted anti-inflammatory properties through inhibition of TNF-alpha production in macrophages .

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